molecular formula C24H23N5O3 B2967147 8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-89-5

8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2967147
CAS RN: 877643-89-5
M. Wt: 429.48
InChI Key: OTNHBPNTWZMNMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may have a rigid, three-dimensional structure. The methoxyphenyl and phenethyl groups could also influence the molecule’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and overall structure. The imidazo[2,1-f]purine dione group, for example, might be involved in reactions with nucleophiles or bases. The methoxyphenyl and phenethyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group might increase the compound’s solubility in certain solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) outlined the synthesis of a series of derivatives related to the compound , demonstrating potent ligand activity at 5-HT(1A) receptors. Preliminary pharmacological evaluations suggested anxiolytic-like and antidepressant-like activities in mice, comparing the effects to Diazepam and Imipramine, respectively, thereby underscoring its potential in treating anxiety and depression [Zagórska et al., 2009].

Receptor Affinity and Molecular Studies

Further structural and activity relationship studies highlighted the compound's affinity for serotoninergic and dopaminergic receptors. Notably, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found critical for receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors. This research suggests that specific structural derivatives of the compound might serve as potential anxiolytic or antidepressant agents, warranting further investigation into their pharmacological profiles [Zagórska et al., 2015].

Analgesic Activity

Research has also explored the analgesic properties of related 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, indicating significant analgesic and anti-inflammatory effects in vivo. These findings suggest a new class of analgesic and anti-inflammatory agents, highlighting the potential for further pharmacological exploration of these compounds [Zygmunt et al., 2015].

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to better understand its properties and potential uses. This might involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, or biological testing to assess its activity .

properties

IUPAC Name

6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-11-7-8-12-19(18)32-3)26(2)24(31)27(22(20)30)14-13-17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHBPNTWZMNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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